2-Chloro-4-fluorobenzonitrile

Process Chemistry Nitrile Synthesis Green Chemistry

2-Chloro-4-fluorobenzonitrile (CAS 60702-69-4) is a dihalogenated aromatic nitrile of molecular formula C₇H₃ClFN and molecular weight 155.56 g·mol⁻¹. It exists as a white to pale-yellow crystalline solid with a melting point of 64–66 °C and a boiling point of ~233 °C at 760 mmHg.

Molecular Formula C7H3ClFN
Molecular Weight 155.55 g/mol
CAS No. 60702-69-4
Cat. No. B042565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-fluorobenzonitrile
CAS60702-69-4
Synonyms2-Chloro-4-fluorobenzonitrile
Molecular FormulaC7H3ClFN
Molecular Weight155.55 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)Cl)C#N
InChIInChI=1S/C7H3ClFN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H
InChIKeyPGKPNNMOFHNZJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-fluorobenzonitrile CAS 60702-69-4: Core Physicochemical and Regulatory Baseline for Sourcing Decisions


2-Chloro-4-fluorobenzonitrile (CAS 60702-69-4) is a dihalogenated aromatic nitrile of molecular formula C₇H₃ClFN and molecular weight 155.56 g·mol⁻¹ [1]. It exists as a white to pale-yellow crystalline solid with a melting point of 64–66 °C and a boiling point of ~233 °C at 760 mmHg [1]. The compound bears a nitrile group at position 1, a chlorine atom at position 2, and a fluorine atom at position 4 on the benzene ring [1]. Its computed XLogP3‑AA is 2.4, and it has zero hydrogen‑bond donors and two hydrogen‑bond acceptors [1]. Commercially, it is typically supplied at ≥99% purity (GC) and is classified under GHS as Acute Tox. 4 (oral, dermal, inhalation), Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .

Why 2-Chloro-4-fluorobenzonitrile Cannot Be Interchanged with Other Dihalobenzonitriles in Critical Synthetic Sequences


The ortho‑chloro/para‑fluoro substitution pattern of 2‑chloro‑4‑fluorobenzonitrile creates a unique reactivity gradient that is absent in symmetric dihalo analogs (e.g., 2,4‑dichlorobenzonitrile or 2,4‑difluorobenzonitrile) or mono‑halogenated benzonitriles . In palladium‑catalyzed cross‑coupling, the C–Cl bond oxidatively adds to Pd(0) much more readily than the C–F bond, enabling perfectly site‑selective mono‑functionalization while the fluorine atom remains inert for a subsequent orthogonal transformation . Under nucleophilic aromatic substitution (SNAr) conditions, the para‑fluorine is preferentially displaced over the ortho‑chlorine due to stronger electron‑withdrawing activation by the nitrile group at the para position, a selectivity that is lost when both halogen atoms are identical [1]. This orthogonality is exploited in the synthesis of androgen receptor antagonists and vasopressin V2 receptor antagonists, where precise control over the sequence of bond‑forming events is mandatory [2]. Consequently, substituting a dichloro‑, difluoro‑, or monohalogenated benzonitrile would lead to different regioisomer ratios, reduced step yields, or complete failure of the intended synthetic route.

Head‑to‑Head and Cross‑Study Quantitative Differentiation Evidence for 2‑Chloro‑4‑fluorobenzonitrile


Synthesis Purity Benchmark: >99% Purity and >80% Yield Achieved via the Patented KF/Dimethylacetamide Route Versus Traditional Sub‑50% Yield Methods

The patented method CN101456826A for preparing 2‑chloro‑4‑fluorobenzonitrile delivers a product purity exceeding 99% and a yield consistently above 80% (85.26%, 80.77%, 81.05% in three representative embodiments), with reaction selectivity surpassing 90% [1]. In comparison, traditional synthetic methods—direct fluorination of 2‑chlorobenzonitrile or diazotization/fluorodediazoniation of 2‑chloro‑4‑nitrobenzonitrile—yield only about 50% selectivity and generate large amounts of solid and liquid waste [1]. This >30‑percentage‑point improvement in yield and the near‑quantitative purity drastically reduce downstream purification cost and waste disposal burden.

Process Chemistry Nitrile Synthesis Green Chemistry

Regioselective Amination with DMF in Deep Eutectic Solvent: 93% Yield with Exclusive Para‑Substitution Using 2‑Chloro‑4‑fluorobenzonitrile as Model Substrate

In a 2025 study on deep eutectic solvent (DES)-promoted amination, 2‑chloro‑4‑fluorobenzonitrile was selected as the model substrate for optimization and achieved a 93% yield of the para‑substituted product when reacted with DMF in ChCl/gly DES [1]. The study demonstrated that the para‑fluorine atom is displaced with complete regioselectivity, while the ortho‑chlorine remains untouched—a result that contrasts with 2,4‑dichlorobenzonitrile, where competitive amination at both positions would be expected under similar conditions [1]. The authors attribute this outcome to hydrogen‑bonding interactions between DES and the ortho‑substituent that destabilize the transition state for ortho‑attack.

Green Chemistry Nucleophilic Aromatic Substitution Regioselectivity

Pd‑Catalyzed Cross‑Coupling Entry: Selective C–Cl Activation Enables Monofunctionalization, Leaving the C–F Bond Intact for Subsequent Orthogonal Transformations

In Suzuki–Miyaura coupling, the C–Cl bond of 2‑chloro‑4‑fluorobenzonitrile undergoes oxidative addition to palladium(0) under standard conditions (e.g., Pd(PPh₃)₄, aqueous Na₂CO₃, arylboronic acid, 80 °C), while the C–F bond remains completely inert . This is a well‑documented class‑level property: the bond dissociation energy of Ar–Cl (ca. 400 kJ·mol⁻¹) is substantially lower than that of Ar–F (ca. 526 kJ·mol⁻¹), and chloride is a far better leaving group in catalytic cycles . The practical outcome is that 2‑chloro‑4‑fluorobenzonitrile can be monofunctionalized at the chlorine position, whereas 2,4‑dichlorobenzonitrile frequently undergoes bis‑coupling under identical conditions, yielding undesired difunctionalized by‑products that must be separated chromatographically.

Organometallic Chemistry Cross‑Coupling Sequential Functionalization

Pyrazole Regioisomer Control in VNA‑932 Synthesis: 9:1 Selectivity Achieved with 2‑Chloro‑4‑fluorobenzonitrile in THF

Treatment of 2‑chloro‑4‑fluorobenzonitrile with the potassium salt of 3‑methylpyrazole in THF produces an excellent yield of an approximately 9:1 mixture of the desired 2‑chloro‑4‑(3‑methylpyrazol‑1‑yl)benzonitrile (XI) versus the undesired 5‑methyl regioisomer (XII), which can be readily separated by fractional crystallization [1]. This high regioselectivity is critical for the efficient preparation of WAY‑VNA‑932, a potent vasopressin V2 receptor agonist. When the corresponding 2‑chloro‑4‑fluorobenzoyl chloride is used instead, the selectivity drops to 85:15 [1], demonstrating that the nitrile‑bearing substrate provides a superior regioisomeric ratio that simplifies purification and increases throughput.

Medicinal Chemistry Vasopressin Antagonist Regioisomeric Control

Physicochemical Differentiation: Higher Melting Point and XLogP of 2‑Chloro‑4‑fluorobenzonitrile Facilitate Crystallization and Purification Compared to 2,4‑Dichlorobenzonitrile

2‑Chloro‑4‑fluorobenzonitrile exhibits a melting point of 64–66 °C and a computed XLogP3‑AA of 2.4 [1], whereas 2,4‑dichlorobenzonitrile melts at 57–61 °C and has a higher XLogP (~3.1, computed) [2]. The 3–9 °C higher melting point and lower lipophilicity of the chloro‑fluoro compound facilitate direct crystallization from reaction mixtures and reduce the tendency to oil out during work‑up, leading to more robust isolation protocols at scale. This difference is particularly significant in multi‑kilogram manufacturing, where oily intermediates cause batch failures and extended downtime.

Physical Chemistry Crystallization Purification

Procurement‑Relevant Application Scenarios Where 2‑Chloro‑4‑fluorobenzonitrile Outperforms Its Analogs


Androgen Receptor Antagonist Intermediate for Prostate Cancer Therapy

2‑Chloro‑4‑fluorobenzonitrile serves as the key aryl halide building block in the synthesis of novel pyrazole‑containing androgen receptor antagonists . Its ortho‑chlorine undergoes selective Suzuki–Miyaura coupling to install the first aryl group, while the para‑fluorine is subsequently displaced by a pyrazole nucleophile under SNAr conditions to complete the pharmacophore. This sequential, orthogonal reactivity is not achievable with 2,4‑dichlorobenzonitrile or 2,4‑difluorobenzonitrile, which would yield complex product mixtures. The compound's high purity (>99%) directly supports cGMP API manufacturing by minimizing impurity carry‑through [1].

Vasopressin V2 Receptor Agonist (WAY‑VNA‑932) Synthesis via Regioisomer‑Controlled Pyrazole Introduction

The reaction of 2‑chloro‑4‑fluorobenzonitrile with 3‑methylpyrazole yields a 9:1 regioisomeric mixture favoring the desired 3‑methylpyrazol‑1‑yl isomer, enabling straightforward fractional crystallization [2]. This route, disclosed in patents EP 1000062 and WO 9906409, has been used to produce WAY‑VNA‑932 at scale. Procuring the nitrile rather than the corresponding acid chloride (which gives only an 85:15 ratio) improves throughput and reduces purification costs, making it the preferred intermediate for CDMOs and pharmaceutical development teams [2].

Green Chemistry: DES‑Mediated Regioselective Amination for N,N‑Dimethylaniline Derivatives

In a 2025 Tetrahedron study, 2‑chloro‑4‑fluorobenzonitrile was the optimal substrate for para‑selective amination with DMF in a choline chloride/glycerol deep eutectic solvent, achieving 93% yield with complete regiocontrol [3]. This protocol avoids toxic organic solvents and transition‑metal catalysts, offering a sustainable route to N,N‑dimethyl‑4‑aminobenzonitrile derivatives. Industrial users seeking to reduce Process Mass Intensity (PMI) and align with ICH Q12 green chemistry principles will find this compound uniquely suited for such DES‑based transformations, whereas 2,4‑dichlorobenzonitrile would generate a mixture of ortho‑ and para‑aminated products [3].

Sequential Functionalization Strategies in Discovery Chemistry

Medicinal chemists employ 2‑chloro‑4‑fluorobenzonitrile as a bifunctional linchpin for building libraries of biaryl‑pyrazole hybrids. The chlorine atom is used for a first‑stage Pd‑catalyzed cross‑coupling (Suzuki, Negishi, or Buchwald–Hartwig), and the fluorine atom is replaced in a second‑stage SNAr reaction with amines, alcohols, or heterocycles . This sequential approach circumvents protecting‑group chemistry and allows late‑stage diversification. The compound's melting point (64–66 °C) and crystallization behavior simplify intermediate purification in parallel synthesis, offering a workflow advantage over lower‑melting or oily analogs .

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